molecular formula C11H14O2 B1607406 2-(3,4,5-trimethylphenyl)acetic acid CAS No. 51719-67-6

2-(3,4,5-trimethylphenyl)acetic acid

Cat. No.: B1607406
CAS No.: 51719-67-6
M. Wt: 178.23 g/mol
InChI Key: VSSHUPHLEXRDDT-UHFFFAOYSA-N
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Description

It is a white crystalline solid with a melting point of 98-100°C. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 2-(3,4,5-trimethylphenyl)acetic acid typically involves multi-step synthetic routes. One common method starts with the construction of the basic aromatic structure, followed by its conversion into the desired acetic acid derivative . For example, starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure (3,4,5-triphenyltoluene) in two steps, followed by its conversion into this compound through up to five steps . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-(3,4,5-trimethylphenyl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include aqueous HCl, catalytic amounts of TiCl4, and other standard organic reagents . Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the conversion of (3,4,5-Trimethylphenyl)acetamide to this compound can be achieved with a yield of 85% by treatment with aqueous HCl and a catalytic amount of TiCl4 .

Scientific Research Applications

2-(3,4,5-trimethylphenyl)acetic acid has a wide range of scientific research applications. In chemistry, it serves as a starting material for various functionalizations and the synthesis of new compounds with potentially valuable biological activities . In biology and medicine, it has been studied for its potential therapeutic applications, including its role as an antimicrobial agent. Additionally, it has industrial applications, particularly in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to exert its effects through various biochemical pathways, including those involved in antimicrobial activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

2-(3,4,5-trimethylphenyl)acetic acid can be compared with other similar compounds, such as phenylacetic acid and its derivatives . Phenylacetic acid and its derivatives represent a versatile class of substances with a broad spectrum of biological activities . For example, 3,4-dihydroxyphenylacetic acid is a metabolite of the neurotransmitter dopamine and has anti-cancer properties

Similar Compounds

  • Phenylacetic acid
  • 3,4-Dihydroxyphenylacetic acid
  • Phenylacetamide
  • Phenylacetonitrile

Properties

IUPAC Name

2-(3,4,5-trimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-4-10(6-11(12)13)5-8(2)9(7)3/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSHUPHLEXRDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294040
Record name (3,4,5-trimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51719-67-6
Record name 3,4,5-Trimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51719-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 93686
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051719676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4,5-trimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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